molecular formula C8H14O B100468 2,4-Octadien-1-ol, (2E,4E)- CAS No. 18409-20-6

2,4-Octadien-1-ol, (2E,4E)-

Cat. No. B100468
CAS RN: 18409-20-6
M. Wt: 126.20 g/mol
InChI Key: LMBAOEUOOJDUBP-DEQVHDEQSA-N
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Description

2,4-Octadien-1-ol, (2E,4E)- is a monoterpene alcohol that is found in a variety of plants and is used in the production of fragrances and flavors. It is a naturally occurring compound and has been studied for its potential medicinal properties.

Scientific Research Applications

Cycloaddition Reactions

The compound has been involved in studies exploring its reactivity in cycloaddition reactions. For instance, irradiation of 1,1,8,8-tetraphenyl-1,7-octadiene, which is structurally related to 2,4-Octadien-1-ol, in the presence of an electron transfer photosensitizer resulted in the formation of a complex cycloadduct, demonstrating the compound's potential in photochemical transformations (Mangion, Borg, & Errington, 1995).

Synthesis of Industrial Chemicals

2,4-Octadien-1-ol is also significant in the synthesis of industrial chemicals, like linear α-olefins. These olefins are key components in the production of certain plastics, and the compound plays a role in their selective production, especially in processes like hydroformylation and telomerization (Leeuwen, Clément, & Tschan, 2011).

Pheromone Synthesis

In the field of entomology, 2,4-Octadien-1-ol is relevant in the synthesis of insect pheromones. It's been used in the synthesis of specific pheromone components for insects like the dried bean beetle, showcasing its utility in biological and ecological studies (Mori, 2015).

Catalytic Reactions

2,4-Octadien-1-ol is also important in studies of catalytic reactions. Research involving palladium compounds and ionic liquids has shown the compound's role in catalyzing the hydrodimerization of 1,3-butadiene, which is a critical reaction in the production of various industrial and chemical products (Dullius et al., 1998).

Polymerization Processes

The compound has applications in polymer chemistry, specifically in the synthesis and study of novel vanadium(III) complexes used in ethylene polymerization. Its derivatives play a role in the production of high molecular weight polymers, demonstrating its utility in advanced material science (Xu et al., 2009).

Mechanism of Action

Target of Action

It is suggested that the compound may interact with cellular components such as membranes .

Mode of Action

It is suggested that the compound may interact with cellular membranes, potentially disrupting their function . This interaction could lead to changes in cell behavior, such as reduced motility and adhesion .

Biochemical Pathways

It is suggested that the compound may influence pathways related to carbohydrate metabolism, energy metabolism, and the cell membrane . The downstream effects of these changes could include altered cell behavior and responses to environmental stimuli.

Pharmacokinetics

In silico studies of similar compounds suggest that they may have proper pharmacokinetics and drug likeness properties . These properties could impact the bioavailability of the compound, influencing its efficacy and potential uses.

Result of Action

It is suggested that the compound may induce changes in cell behavior, such as reduced motility and adhesion . Additionally, it may produce oxidative stress on certain organisms, inhibit antioxidant enzyme and ATPase activity, and increase cell membrane permeability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2E,4E)-octa-2,4-dien-1-ol. For instance, the presence of other compounds or organisms may affect the compound’s activity . Additionally, factors such as pH, temperature, and light conditions could potentially influence the compound’s stability and effectiveness.

Safety and Hazards

The safety and hazards associated with “2,4-Octadien-1-ol, (2E,4E)-” are not specified in the available resources .

Future Directions

The future directions for the study and application of “2,4-Octadien-1-ol, (2E,4E)-” are not specified in the available resources .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-Octadien-1-ol, (2E,4E)- can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound. The key steps in the synthesis pathway include the preparation of the starting materials, the formation of the intermediate compounds, and the final conversion to the target compound.", "Starting Materials": [ "1,5-Hexadiene", "Methylmagnesium bromide", "Ethylmagnesium bromide", "Chlorotrimethylsilane", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Tetrahydrofuran", "Diethyl ether" ], "Reaction": [ "Step 1: 1,5-Hexadiene is reacted with methylmagnesium bromide in the presence of a catalyst to form 4-methyl-1,7-octadiene.", "Step 2: 4-methyl-1,7-octadiene is reacted with ethylmagnesium bromide in the presence of a catalyst to form 2,4,6,8-nonatetraene.", "Step 3: 2,4,6,8-nonatetraene is reacted with chlorotrimethylsilane in the presence of a catalyst to form 2,4,6,8-nonatetraenyltrimethylsilane.", "Step 4: 2,4,6,8-nonatetraenyltrimethylsilane is reacted with sodium borohydride in the presence of acetic acid to form 2,4-octadien-1-ol.", "Step 5: 2,4-octadien-1-ol is reacted with sodium hydroxide and sodium sulfate in the presence of methanol to form (2E,4E)-2,4-octadien-1-ol.", "Step 6: (2E,4E)-2,4-octadien-1-ol is purified using standard techniques such as distillation or chromatography to obtain the final product, 2,4-Octadien-1-ol, (2E,4E)-." ] }

CAS RN

18409-20-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2Z,4E)-octa-2,4-dien-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6-

InChI Key

LMBAOEUOOJDUBP-DEQVHDEQSA-N

Isomeric SMILES

CCC/C=C/C=C\CO

SMILES

CCCC=CC=CCO

Canonical SMILES

CCCC=CC=CCO

boiling_point

75.00 °C. @ 0.50 mm Hg

density

0.864-0.874

Other CAS RN

18409-20-6

physical_description

Colourless liquid;  green aroma

solubility

Insoluble in water;  soluble in fat
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,4-Octadien-1-ol, (2E,4E)- in biological systems?

A1: 2,4-Octadien-1-ol, (2E,4E)- plays a crucial role in the chemical ecology of certain organisms. For instance, it acts as a trail attractant for the subterranean termite species Reticulitermes lucifugus []. This indicates its potential use in pest control strategies targeting this specific termite species.

Q2: Could you elaborate on the synthesis of 2,4-Octadien-1-ol, (2E,4E)-?

A2: The synthesis of 2,4-Octadien-1-ol, (2E,4E)- often involves a stereoselective approach to ensure the desired isomer is produced. A key step in the process utilizes a copper-mediated coupling reaction. This reaction involves 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and the mesyl ester of 2,4-Octadien-1-ol, (2E,4E)- to construct the desired carbon skeleton of the molecule [].

Q3: Is there any research exploring the potential of 2,4-Octadien-1-ol, (2E,4E)- as a target for pest control?

A3: While the provided research primarily focuses on the synthesis and confirmation of 2,4-Octadien-1-ol, (2E,4E)- as a trail attractant for Reticulitermes lucifugus, this finding holds significant potential for pest control applications []. Further research could investigate the development of baits or traps that exploit the termite's attraction to this compound.

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